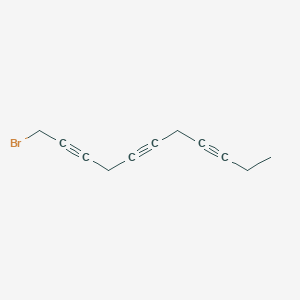
2,4-Diethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Diethoxybenzamide (DEBA) is a chemical compound that belongs to the class of benzamides. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone. DEBA has been widely used in scientific research due to its unique properties and applications.
Mécanisme D'action
The mechanism of action of 2,4-Diethoxybenzamide involves its ability to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in the transmission of nerve impulses. Inhibition of these enzymes results in an increase in the concentration of acetylcholine, which can lead to various physiological effects.
Effets Biochimiques Et Physiologiques
2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine. This can lead to various physiological effects such as increased heart rate, increased blood pressure, and increased respiratory rate. 2,4-Diethoxybenzamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-Diethoxybenzamide has several advantages for lab experiments. It is a stable compound that is easy to synthesize and purify. It has a high melting point, which makes it easy to handle and store. 2,4-Diethoxybenzamide has been used as a ligand for metal ions, which can help in the synthesis of various organic compounds. However, 2,4-Diethoxybenzamide has certain limitations for lab experiments. It is toxic and should be handled with care. It is also expensive, which can limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research. 2,4-Diethoxybenzamide can be used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes. 2,4-Diethoxybenzamide can also be used as a ligand for metal ions, which can help in the synthesis of various organic compounds. Further research can be done to explore the potential applications of 2,4-Diethoxybenzamide in the field of nanotechnology and biotechnology.
Conclusion:
In conclusion, 2,4-Diethoxybenzamide is a chemical compound that has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions, in the synthesis of various organic compounds, and in the development of new drugs and pharmaceuticals. 2,4-Diethoxybenzamide has been shown to have various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the use of 2,4-Diethoxybenzamide in scientific research, and further research can be done to explore its potential applications.
Méthodes De Synthèse
2,4-Diethoxybenzamide can be synthesized through a two-step process. The first step involves the reaction of 2,4-dihydroxybenzoic acid with thionyl chloride to form 2,4-dichlorobenzoic acid. The second step involves the reaction of 2,4-dichlorobenzoic acid with diethylamine to form 2,4-Diethoxybenzamide. The overall reaction can be represented as follows:
Applications De Recherche Scientifique
2,4-Diethoxybenzamide has been widely used in scientific research due to its unique properties and applications. It has been used as a ligand for metal ions such as copper, nickel, and zinc. 2,4-Diethoxybenzamide has also been used in the synthesis of various organic compounds such as benzamides, benzimidazoles, and benzotriazoles. 2,4-Diethoxybenzamide has been used in the development of new drugs and pharmaceuticals due to its ability to inhibit the activity of certain enzymes.
Propriétés
Numéro CAS |
148528-37-4 |
|---|---|
Nom du produit |
2,4-Diethoxybenzamide |
Formule moléculaire |
C11H15NO3 |
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2,4-diethoxybenzamide |
InChI |
InChI=1S/C11H15NO3/c1-3-14-8-5-6-9(11(12)13)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
FQCRJZFMSRNEFK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
SMILES canonique |
CCOC1=CC(=C(C=C1)C(=O)N)OCC |
Synonymes |
Benzamide, 2,4-diethoxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4,6,10,12,16,18,22,24,25,26,27,28-Dodecamethylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-5,11,17,23-tetrol](/img/structure/B114396.png)